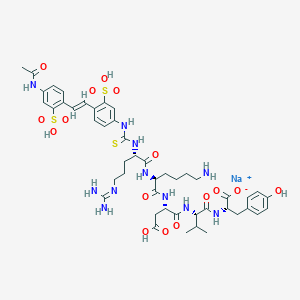
Thymopentin-sits
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymopentin-sits, also known as TP5-sits, is a synthetic peptide that is derived from thymopoietin. It is a potent immunomodulatory agent that has been extensively studied for its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
Thymopentin-sits has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and infectious diseases. It has been shown to enhance immune function, modulate cytokine production, and regulate T-cell activation. Additionally, Thymopentin-sits has been investigated for its potential use in vaccine development and as an adjuvant therapy in cancer treatment.
Wirkmechanismus
Thymopentin-sits exerts its immunomodulatory effects by binding to the CD4 receptor on T-cells. This binding leads to the activation of intracellular signaling pathways that regulate T-cell activation and cytokine production. Thymopentin-sits has also been shown to increase the expression of interleukin-2 (IL-2) and interferon-gamma (IFN-γ), which are important cytokines involved in immune function.
Biochemische Und Physiologische Effekte
Thymopentin-sits has been shown to have a variety of biochemical and physiological effects on the immune system. It has been demonstrated to enhance T-cell proliferation, increase cytokine production, and regulate the differentiation of T-cells. Additionally, Thymopentin-sits has been shown to increase the number of circulating T-cells and improve the function of natural killer (NK) cells.
Vorteile Und Einschränkungen Für Laborexperimente
Thymopentin-sits has several advantages for use in lab experiments. It is stable, easy to synthesize, and has a well-defined mechanism of action. Additionally, Thymopentin-sits has been extensively studied, and its effects on the immune system are well-characterized. However, there are also some limitations to using Thymopentin-sits in lab experiments. It can be expensive to synthesize, and its effects may vary depending on the experimental conditions.
Zukünftige Richtungen
There are several future directions for research on Thymopentin-sits. One area of interest is its potential use in cancer immunotherapy. Thymopentin-sits has been shown to enhance the function of T-cells and NK cells, which are important in the immune response to cancer. Additionally, Thymopentin-sits has been investigated for its potential use in vaccine development. It has been shown to enhance the immune response to vaccines, and may be useful in developing new vaccines for infectious diseases. Finally, there is ongoing research into the development of more stable and effective analogs of Thymopentin-sits that may have improved therapeutic potential.
Conclusion:
Thymopentin-sits is a synthetic peptide that has been extensively studied for its potential therapeutic applications in various diseases. Its immunomodulatory effects have been well-characterized, and it has shown promise as a potential therapy for cancer, autoimmune disorders, and infectious diseases. While there are limitations to using Thymopentin-sits in lab experiments, its potential therapeutic benefits make it an important area of research for the future.
Synthesemethoden
Thymopentin-sits is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves coupling protected amino acids onto a solid support, followed by deprotection and cleavage of the peptide from the support. The resulting crude peptide is then purified using high-performance liquid chromatography (HPLC) to obtain the final product.
Eigenschaften
CAS-Nummer |
107878-40-0 |
|---|---|
Produktname |
Thymopentin-sits |
Molekularformel |
C47H62N11NaO16S3 |
Molekulargewicht |
1156.3 g/mol |
IUPAC-Name |
sodium;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[4-[(E)-2-(4-acetamido-2-sulfophenyl)ethenyl]-3-sulfophenyl]carbamothioylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C47H63N11O16S3.Na/c1-25(2)40(44(66)56-36(45(67)68)21-27-9-17-32(60)18-10-27)58-43(65)35(24-39(61)62)55-41(63)33(7-4-5-19-48)54-42(64)34(8-6-20-51-46(49)50)57-47(75)53-31-16-14-29(38(23-31)77(72,73)74)12-11-28-13-15-30(52-26(3)59)22-37(28)76(69,70)71;/h9-18,22-23,25,33-36,40,60H,4-8,19-21,24,48H2,1-3H3,(H,52,59)(H,54,64)(H,55,63)(H,56,66)(H,58,65)(H,61,62)(H,67,68)(H4,49,50,51)(H2,53,57,75)(H,69,70,71)(H,72,73,74);/q;+1/p-1/b12-11+;/t33-,34-,35-,36-,40-;/m0./s1 |
InChI-Schlüssel |
HHQLLWSSNCJXBL-SPUIKNHMSA-M |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)[O-])NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=S)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC(=O)C)S(=O)(=O)O)S(=O)(=O)O.[Na+] |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)[O-])NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=S)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC(=O)C)S(=O)(=O)O)S(=O)(=O)O.[Na+] |
Kanonische SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)[O-])NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=S)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC(=O)C)S(=O)(=O)O)S(=O)(=O)O.[Na+] |
Sequenz |
RKDVY |
Synonyme |
SITS-TP-5 thymopentin-SITS thymopoietin pentapeptide-stilbene isothiocyanate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



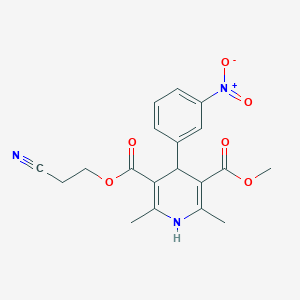
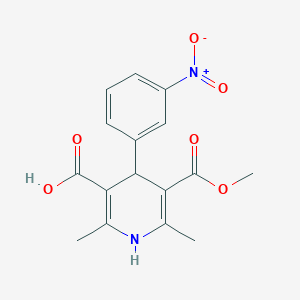
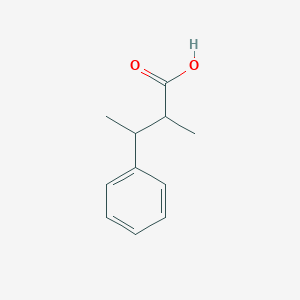
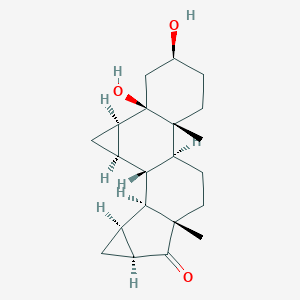
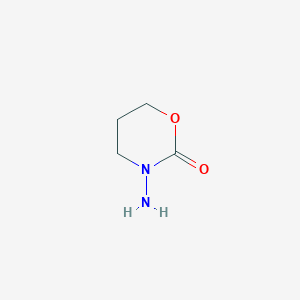
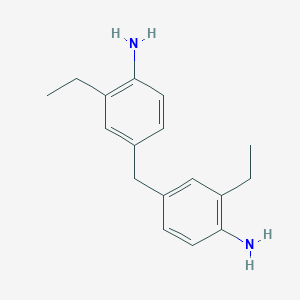
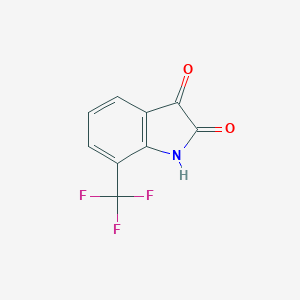
![Bicyclo[2.2.1]heptane, 1,3-dichloro-, exo-(9CI)](/img/structure/B22966.png)
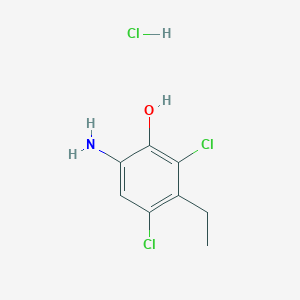
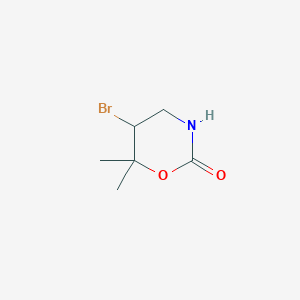
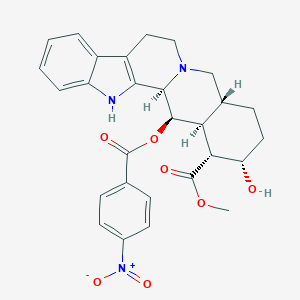
![(4H-Benzo[d][1,3]thiazin-2-yl)-p-tolyl-amine](/img/structure/B22972.png)
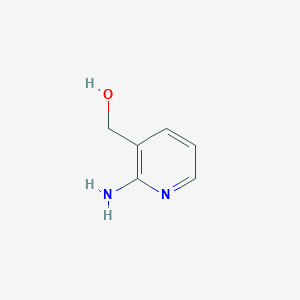
![6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one](/img/structure/B22980.png)